4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound belonging to the class of benzamide derivatives It features a benzyl group attached to the nitrogen atom of a thiadiazole ring, which is further substituted with a phenyl group
Mechanism of Action
Target of Action
The primary target of 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by this compound can affect various biochemical pathways. Carbonic anhydrases play a crucial role in maintaining pH homeostasis, which is vital for many biological processes .
Result of Action
The compound’s action results in the inhibition of carbonic anhydrase IX, which can lead to the disruption of pH homeostasis within cells . This disruption can have various effects, including the induction of apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the activity of carbonic anhydrases . Additionally, factors such as temperature and the presence of other molecules can also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The thiadiazole ring can be reduced to form a thioamide derivative.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions are typically carried out using Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Thioamide derivative
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: It has shown promise in preclinical studies for its potential use as an anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-Benzyl-1,3,4-thiadiazol-2-amine: Lacks the phenyl group on the thiadiazole ring.
4-Benzyl-N-(2-phenyl-1,3,4-thiadiazol-5-yl)benzamide: Different position of the phenyl group on the thiadiazole ring.
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide: Different substituent on the benzamide group.
These compounds differ in their chemical structure, which can lead to variations in their biological activity and applications.
Properties
IUPAC Name |
4-benzyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWHPGRFOIFVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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